molecular formula C4H9ClN2 B106711 4-Aminobutyronitrile monohydrochloride CAS No. 16011-90-8

4-Aminobutyronitrile monohydrochloride

Cat. No. B106711
CAS RN: 16011-90-8
M. Wt: 120.58 g/mol
InChI Key: BPGZMPVIXFJEDB-UHFFFAOYSA-N
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Description

4-Aminobutyronitrile monohydrochloride is not directly discussed in the provided papers. However, 4-aminobutyrate, a related compound, is a non-protein amino acid found in many plants. It is produced through the decarboxylation of glutamate and plays a role in plant response to environmental stress. The metabolism of 4-aminobutyrate involves its conversion to succinate, which is part of the 4-aminobutyrate shunt pathway .

Synthesis Analysis

The synthesis of related compounds, such as ortho-aminocarbonitrile derivatives, involves conventional spectroscopic techniques for characterization. Although the specific synthesis of 4-aminobutyronitrile monohydrochloride is not detailed, the synthesis of a bicyclic ortho-aminocarbonitrile derivative is described, which includes the use of FT-IR and 1H NMR spectroscopy, followed by single crystal X-ray diffraction studies to elucidate the three-dimensional structure .

Molecular Structure Analysis

The molecular structure of the synthesized bicyclic ortho-aminocarbonitrile derivative is detailed, with the compound existing in a monoclinic crystal system. The lattice parameters and space group are provided, and the crystal packing is described, including intermolecular and intramolecular interactions. The molecular structure has been optimized using density functional theory (DFT), and the optimized bond geometry is consistent with the single crystal X-ray diffraction data .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for 4-aminobutyronitrile monohydrochloride. However, the catabolism of 4-aminobutyrate in plants is described, where it is converted to succinate via succinate semialdehyde. This process involves enzymes such as 4-aminobutyrate transaminase and succinate semialdehyde dehydrogenase .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related bicyclic ortho-aminocarbonitrile derivative are discussed, including molecular electrostatic potential, Mulliken charges, and frontier molecular orbital analysis. Additionally, Hirshfeld surface studies, including dnorm, shape index, curvedness, and crystal voids, are computed and investigated. These properties are essential for understanding the behavior of the compound in various environments and potential interactions with other molecules .

Relevance to Case Studies

The molecular docking studies of the bicyclic ortho-aminocarbonitrile derivative suggest potential antimicrobial drug activity. The compound's interaction with DNA gyrase and lanosterol 14α-demethylase indicates that it may act as an active antimicrobial drug, which is a significant finding for pharmaceutical applications . Although not a direct case study of 4-aminobutyronitrile monohydrochloride, this research provides insight into the potential applications of similar compounds.

properties

IUPAC Name

4-aminobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c5-3-1-2-4-6;/h1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGZMPVIXFJEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166801
Record name 4-Aminobutyronitrile monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutyronitrile monohydrochloride

CAS RN

16011-90-8
Record name Butanenitrile, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16011-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyronitrile monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutyronitrile monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobutyronitrile monohydrochloride
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